N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O5S/c1-22-13-8-12(6-7-15(13)27-16(22)24)28(25,26)21-9-14(23)10-2-4-11(5-3-10)17(18,19)20/h2-8,14,21,23H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTAHTPWBSRLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethyl-substituted phenyl group is attached to the benzo[d]oxazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s sulfonamide group is of interest due to its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethyl Chain
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Key Differences : Replaces the 4-(trifluoromethyl)phenyl group with 2-furyl and 2-thienyl substituents.
- Implications: The furan and thiophene rings introduce heteroatoms (O, S) that alter electronic properties and hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group.
AR-538 (N-ethyl-N-(4-fluorophenyl)-2-oxo-benzimidazole-5-sulfonamide)
- Key Differences : Features a benzimidazole core instead of benzo[d]oxazole and substitutes the ethyl chain with an N-ethyl-N-(4-fluorophenyl) group.
- Implications: The benzimidazole core may enhance π-π stacking interactions but reduce metabolic stability compared to the oxazole ring. The 4-fluorophenyl group offers moderate electron-withdrawing effects, though less pronounced than the trifluoromethyl group .
Core Heterocycle Modifications
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Key Differences : Replaces the benzo[d]oxazole core with a 1,2,4-triazole-thione system.
- Implications :
Pharmacological Analogues
Beta 3-Adrenoceptor (Beta 3-AR) Agonists
- Example : CGP 12177 (agonist at human beta 3-AR).
- The trifluoromethyl group’s role in enhancing receptor selectivity (e.g., human vs. rodent beta 3-AR) could parallel strategies used in beta 3-AR agonist design .
Spectral Characterization
| Compound Type | IR Features | 1H-NMR Highlights |
|---|---|---|
| Benzo[d]oxazole Sulfonamide | νC=O (oxazole) ~1680 cm⁻¹ | Hydroxyethyl proton at δ 4.2–4.5 ppm |
| 1,2,4-Triazole-Thiones | νC=S ~1250 cm⁻¹; no C=O | Aromatic protons influenced by sulfonyl groups |
| Benzimidazole Sulfonamides | νN-H ~3300 cm⁻¹; νC=O ~1650 cm⁻¹ | Fluorophenyl protons at δ 7.1–7.4 ppm |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a benzo[d]oxazole core with a sulfonamide functional group, which is often associated with diverse biological activities. Its molecular formula is , and it exhibits a molecular weight of approximately 421.39 g/mol.
Antidiabetic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a related compound demonstrated IC50 values of 6.28 μM against α-glucosidase and 4.58 μM against α-amylase, indicating strong inhibitory effects on carbohydrate digestion enzymes .
Table 1: Antidiabetic Activity of Related Compounds
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | α-glucosidase | 6.28 |
| Compound B | α-amylase | 4.58 |
| Standard (Acarbose) | α-glucosidase | 2.00 |
| Standard (Acarbose) | α-amylase | 1.58 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies on benzoxazole derivatives have shown promising results against various cancer cell lines. For example, related benzofuran derivatives have exhibited growth inhibitory activity with GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types .
Table 2: Anticancer Activity of Benzoxazole Derivatives
| Cell Line | GI50 (μM) |
|---|---|
| ACHN (Kidney) | 2.74 |
| HCT15 (Colon) | 2.37 |
| MDA-MB-231 (Breast) | 2.20 |
| NCI-H23 (Lung) | 5.86 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in glucose metabolism suggests potential use in managing diabetes.
- Antioxidant Properties : Related compounds have shown antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis .
Case Studies
In a study involving the evaluation of various benzoxazole derivatives for their biological activities, it was found that specific modifications in the chemical structure significantly enhanced their efficacy against targeted enzymes and cancer cell lines .
Q & A
Basic: What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization. For analogous sulfonamide-oxazole derivatives, key steps include:
- Sulfonamide Formation: Reacting a benzo[d]oxazole precursor with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
- Hydroxyethyl Substituent Introduction: Employing reductive amination or nucleophilic substitution, using NaBH₃CN or similar reducing agents to stabilize the hydroxyl group .
- Optimization Tips: Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, and monitor reaction progress via TLC or HPLC. Yields improve with controlled temperatures (0–5°C for exothermic steps) and stoichiometric tuning of trifluoromethylphenyl reagents .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm, trifluoromethyl at δ 110–120 ppm in ¹³C) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error).
- FT-IR: Detects sulfonamide S=O stretches (~1350 cm⁻¹) and oxazole C=N bonds (~1650 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets, and what parameters should be prioritized?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Prioritize:
- Hydrogen Bonding: The sulfonamide and hydroxyl groups often act as H-bond donors/acceptors.
- Hydrophobic Interactions: The trifluoromethylphenyl moiety enhances binding to lipophilic pockets.
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM/GBSA .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding. Poor in vivo efficacy may stem from rapid clearance or low oral bioavailability.
- Prodrug Design: Modify the hydroxyl group to a ester or carbonate to enhance membrane permeability, with enzymatic cleavage in vivo .
- Dose-Response Re-evaluation: Adjust dosing regimens in animal models to account for species-specific metabolic differences .
Advanced: How do substituents on the benzo[d]oxazole ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The 3-methyl and sulfonamide groups decrease electron density at C-2, slowing nucleophilic attack.
- Steric Effects: Substituents at C-5 (sulfonamide) hinder access to the oxazole ring. Use bulky nucleophiles (e.g., tert-butoxide) or polar aprotic solvents (DMF/DMSO) to enhance reactivity .
- Kinetic Analysis: Perform time-resolved ¹H NMR to track reaction progress and calculate activation energies for substituent-dependent pathways .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) in sealed containers; sulfonamides are hygroscopic and prone to hydrolysis.
- Solvent Choice: Dissolve in anhydrous DMSO for long-term storage (avoid aqueous buffers unless lyophilized) .
Advanced: How can X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?
Methodological Answer:
- Crystal Growth: Use vapor diffusion with a 1:1 mixture of compound (in DMSO) and precipitant (e.g., PEG 4000).
- Data Collection: Resolve structures at ≤1.0 Å resolution using synchrotron radiation. Key features to analyze:
- Hydrogen Bond Networks: Between sulfonamide S=O and hydroxyl groups.
- π-Stacking: Trifluoromethylphenyl and benzo[d]oxazole rings often form offset stacks (3.5–4.0 Å spacing) .
- Mercury CSD Analysis: Compare with similar sulfonamide derivatives to identify conformational trends .
Advanced: What mechanistic insights explain the compound’s potential antimicrobial activity?
Methodological Answer:
- Target Identification: Screen against bacterial dihydrofolate reductase (DHFR) or DNA gyrase via enzymatic assays. The sulfonamide group may mimic p-aminobenzoic acid (PABA), disrupting folate synthesis .
- Resistance Studies: Perform serial passage experiments with S. aureus or E. coli to detect mutations in target genes (e.g., folP or gyrB).
- Biofilm Inhibition: Assess using crystal violet staining; the trifluoromethyl group enhances penetration of polysaccharide matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
